molecular formula C6H16Cl2N2O B6145304 (2-methylpiperazin-2-yl)methanol dihydrochloride CAS No. 2768326-48-1

(2-methylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B6145304
CAS No.: 2768326-48-1
M. Wt: 203.11 g/mol
InChI Key: CLDIMHZENPLEAV-UHFFFAOYSA-N
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Description

(2-methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of 2-methylpiperazine with formaldehyde under acidic conditions to form the intermediate (2-methylpiperazin-2-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(2-methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions at the nitrogen atoms

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Including sodium borohydride or lithium aluminum hydride

    Substitution reagents: Alkyl halides or acyl chlorides

Major Products

    Oxidation products: Aldehydes or ketones

    Reduction products: Alcohols or amines

    Substitution products: Alkylated or acylated derivatives

Scientific Research Applications

(2-methylpiperazin-2-yl)methanol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:

    Binding to active sites: Inhibiting or activating enzymatic functions

    Altering protein conformation: Affecting protein-protein interactions and signaling pathways

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with similar structural features

    N-methylpiperazine: A derivative with a methyl group at the nitrogen atom

    Piperidine: A six-membered ring with one nitrogen atom

Uniqueness

(2-methylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2768326-48-1

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(2-methylpiperazin-2-yl)methanol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-6(5-9)4-7-2-3-8-6;;/h7-9H,2-5H2,1H3;2*1H

InChI Key

CLDIMHZENPLEAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1)CO.Cl.Cl

Purity

95

Origin of Product

United States

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